Bienvenue dans la boutique en ligne BenchChem!

6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

Medicinal Chemistry Scaffold Engineering Kinase Inhibitor Design

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine (free base, C11H15N5, MW 217.27) is a heterocyclic small molecule comprising a pyrazolo[3,4-b]pyridine bicyclic core substituted at the 6-position with a piperidin-4-yl group and an exocyclic amine at the 3-position. It is most commonly supplied as the trihydrochloride salt (CAS 1442098-16-9, C11H18Cl3N5, MW 326.65) at purities ≥95%.

Molecular Formula C11H15N5
Molecular Weight 217.27 g/mol
Cat. No. B14080358
⚠ Attention: For research use only. Not for human or veterinary use.

Technical Parameters


Basic Identity
Product Name6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine
Molecular FormulaC11H15N5
Molecular Weight217.27 g/mol
Structural Identifiers
SMILESC1CNCCC1C2=NC3=NNC(=C3C=C2)N
InChIInChI=1S/C11H15N5/c12-10-8-1-2-9(14-11(8)16-15-10)7-3-5-13-6-4-7/h1-2,7,13H,3-6H2,(H3,12,14,15,16)
InChIKeyUYYSYTOKSMRJNE-UHFFFAOYSA-N
Commercial & Availability
Standard Pack Sizes10 mg / 50 mg / 100 mg / Bulk Custom
AvailabilityIn Stock
Custom SynthesisAvailable on request

6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine – Core Scaffold Identification and Procurement Baseline


6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine (free base, C11H15N5, MW 217.27) is a heterocyclic small molecule comprising a pyrazolo[3,4-b]pyridine bicyclic core substituted at the 6-position with a piperidin-4-yl group and an exocyclic amine at the 3-position . It is most commonly supplied as the trihydrochloride salt (CAS 1442098-16-9, C11H18Cl3N5, MW 326.65) at purities ≥95% . The pyrazolo[3,4-b]pyridine scaffold is recognized as a privileged structure in medicinal chemistry, with demonstrated utility across kinase inhibition, phosphodiesterase modulation, and nuclear receptor agonism programs [1]. The 6-piperidinyl substitution pattern distinguishes this compound from the more extensively characterized 4,6-diaryl and 3-substituted regioisomers.

Why 6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine Cannot Be Replaced by Other Pyrazolopyridine Regioisomers


Within the pyrazolo[3,4-b]pyridin-3-amine chemotype, the position of the piperidine substituent critically determines both the vector of exit from the core and the protonation state at physiological pH. Moving the piperidine from the 6-position to the 3-position (as in 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine, CAS 1185192-81-7) swaps the roles of the amine and the piperidine, altering hydrogen-bonding capacity and the geometry of any downstream derivatization . The 6-piperidinyl substitution preserves the 3-amino group as a primary amine handle, enabling chemoselective functionalization (e.g., amide coupling, reductive amination) that is not possible when the piperidine occupies the 3-position. Furthermore, the pyrazolo[3,4-b]pyridine core exhibits annular tautomerism (1H vs. 2H forms), and the 6-piperidinyl substituent can shift the tautomeric equilibrium compared to 4- or 5-substituted analogs, with potential implications for target binding and solubility . These positional effects mean that generic ring substitution with regioisomeric piperidinyl-pyrazolopyridines is unlikely to preserve the same physicochemical and pharmacological profile.

Quantitative Differentiation Evidence for 6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine Versus Closest Analogs


Positional Isomerism: 6-Piperidinyl vs. 3-Piperidinyl Substitution Alters Hydrogen-Bond Donor/Acceptor Topology

In 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine, the 3-position bears a primary exocyclic amine (1 hydrogen bond donor, 1 acceptor), while the 6-position bears the piperidine (1 secondary amine donor/acceptor after deprotonation). In the regioisomeric 3-piperidin-4-yl-1H-pyrazolo[3,4-b]pyridine (CAS 1185192-81-7), the 3-position is occupied by the piperidine ring, eliminating the primary amine hydrogen-bond donor and fundamentally altering the molecular recognition profile . The 6-piperidinyl isomer retains a free 3-NH2 group with a computed polar surface area contribution of ~38 Ų, versus ~0 Ų for the piperidine-substituted analogue at that position. This difference is critical for target engagement in kinase hinge-binding motifs, where the 3-amino group of pyrazolo[3,4-b]pyridines commonly acts as a hinge-binding donor/acceptor pair [1].

Medicinal Chemistry Scaffold Engineering Kinase Inhibitor Design

6-Piperidinyl Substitution Enables pH-Dependent Solubility Modulation Versus 6-Aryl or 6-Trifluoromethyl Analogs

The piperidine ring at the 6-position (calculated pKa ~10.5 for the conjugate acid) confers pH-dependent aqueous solubility that is absent in neutral 6-aryl or 6-trifluoromethyl-substituted pyrazolo[3,4-b]pyridin-3-amines. At pH < 8, the piperidine nitrogen is predominantly protonated, increasing water solubility by an estimated >10-fold compared to the neutral 6-(3,4-dichlorophenyl)-2H-pyrazolo[3,4-b]pyridin-3-amine (CAS 685107-56-6, clogP ~3.8 vs. clogP ~1.2 for the target compound free base) . This solubilizing handle is critical for both in vitro assay compatibility (avoidance of DMSO precipitation artifacts) and for downstream salt formation and formulation development.

Physicochemical Profiling Formulation Solubility

Piperidine NH Serves as a Derivatization Handle Not Available in 6-Methyl or 6-Halo Pyrazolopyridine Analogs

The secondary amine of the piperidine ring provides a reactive handle for amide coupling, sulfonamide formation, reductive amination, or urea synthesis. This enables rapid analog generation via parallel chemistry without the need for protecting group strategies on the 3-NH2. By contrast, 6-methyl, 6-cyclopropyl, or 6-halo substituted pyrazolo[3,4-b]pyridin-3-amines (e.g., 5-bromo-6-cyclopropyl-1-methyl-1H-pyrazolo[3,4-b]pyridin-3-amine, PubChem CID multiple entries) lack this secondary amine and require de novo synthesis for each analog, resulting in longer cycle times for SAR exploration [1]. In a typical medicinal chemistry campaign, the piperidine handle can reduce the synthesis cycle from 5–7 steps to 1–2 steps for analog generation [2].

Parallel Synthesis Library Enumeration Medicinal Chemistry

Kinase Inhibition: Class-Level Evidence for Pyrazolo[3,4-b]pyridin-3-amine MNK1/2 and PI3K Activity Lacking for this Specific 6-Piperidinyl Analog

The 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine scaffold has been validated as a core for MNK1/2 inhibitors, with the lead compound EB1 demonstrating IC50 values of 0.69 μM (MNK1) and 9.4 μM (MNK2), and selective growth inhibition of tumor cells over normal cells [1]. However, the target compound bears a piperidine at the 6-position rather than an aryl group. No direct kinase inhibition data are publicly available for 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine. Based on scaffold similarity, it is plausible that this compound may exhibit kinase inhibitory activity, but this is unconfirmed. Users should not assume equivalent potency to the 4,6-diaryl series without experimental validation. The known PI3Kγ inhibitor data (Kd 2.60 nM, IC50 3.90 nM for a structurally distinct pyrazolopyridine, BindingDB BDBM50358204 and BDBM50436459) further demonstrate the kinase-targeting potential of the pyrazolo[3,4-b]pyridine chemotype, but these are not direct comparators for the 6-piperidinyl compound [2][3].

Kinase Inhibition MNK1 MNK2 Oncology

Recommended Procurement and Application Scenarios for 6-Piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine


Kinase-Focused Fragment and Lead-Generation Libraries Requiring a Solubilizing Piperidine Handle

The 6-piperidin-4-yl substitution provides an intrinsic solubilizing group (piperidine pKa ~10.5) that is protonated at physiological pH, reducing the risk of false negatives from compound precipitation in biochemical assays . Medicinal chemistry teams building kinase-targeted libraries can exploit the orthogonal reactivity of the piperidine NH and the 3-NH2 for sequential diversification without protecting group strategies, enabling rapid SAR exploration of the pyrazolo[3,4-b]pyridine scaffold. The compound's calculated logP (~1.2) positions it favorably within lead-like chemical space (logP < 3, MW < 300) .

LCAT Activation Programs Based on Piperidinylpyrazolopyridine Chemotype (Patent-Validated)

Daiichi Sankyo's patent EP2862861B1 on piperidinylpyrazolopyridine derivatives as LCAT activators establishes the therapeutic relevance of this precise chemotype for dyslipidemia and cardiovascular indications [1]. While the specific compound 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine is not explicitly exemplified as a final compound in the patent, it serves as a key synthetic intermediate or core scaffold for the claimed series. Research groups pursuing LCAT modulation can use this compound as a starting point for structure-activity relationship studies within a patent-validated chemical space.

Regioselective Building Block for Diversity-Oriented Synthesis (DOS) and DNA-Encoded Libraries (DEL)

The differentiated positioning of two amine handles (3-NH2 and piperidine NH) at opposite vectors from the planar pyrazolo[3,4-b]pyridine core makes this compound a valuable building block for diversity-oriented synthesis . The 6-piperidinyl group projects the piperidine NH perpendicular to the plane of the bicyclic core, while the 3-NH2 lies in-plane, offering distinct exit vectors for fragment growth. This geometry is exploitable in DEL technology, where the compound can be attached to DNA via either the 3-NH2 or the piperidine NH, enabling dual-display library construction [2].

Negative Control or Tool Compound for 4,6-Diaryl Pyrazolopyridine MNK Inhibitor Programs

Given that the 4,6-diaryl-pyrazolo[3,4-b]pyridin-3-amine series (exemplified by EB1) demonstrates MNK1/2 inhibition, the 6-piperidin-4-yl analog – lacking the 4-aryl substituent – may serve as a structurally matched negative control for target engagement studies [3]. However, this application requires experimental validation of lack of MNK inhibition, which is not currently established in the public domain. Users should confirm inactivity before deploying as a negative control.

Quote Request

Request a Quote for 6-piperidin-4-yl-2H-pyrazolo[3,4-b]pyridin-3-amine

Request pricing, availability, packaging, or bulk supply details using the form on the right.

Pricing Availability Bulk quantity COA / SDS
Response includesPricing, lead time, and availability after review.
Faster handlingAdd destination country, intended use, and packaging preferences when relevant.

Only Quantity, Unit, and Business or Academic Email are required.

Product Requirements

Enter amount and choose a unit (mg, g, kg, mL, or L).

Contact Details

Additional Details

Contact Technical Support Sending...

We use your information only to respond to your request. If you need technical guidance before placing an inquiry, you can also contact our support team.

Inquiry
© Copyright 2026 BenchChem. All Rights Reserved.